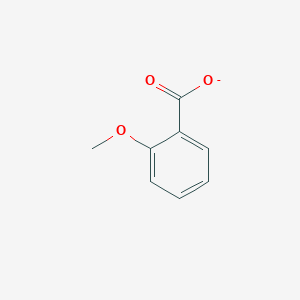

2-Methoxybenzoate

Descripción

Evolution of Research Perspectives on 2-Methoxybenzoate

The research trajectory of this compound compounds has evolved from simple applications to multifaceted investigations. Initially, the focus was on the synthesis and characterization of its esters, primarily for their aromatic properties in perfumes and as flavoring agents. cymitquimica.comchemdad.com Early synthetic work often involved straightforward esterification of 2-methoxybenzoic acid. chemicalbook.com

Over time, the perspective shifted as chemists recognized the synthetic utility of the this compound framework as a precursor for more complex and high-value molecules. This includes its application as an intermediate in the synthesis of agrochemicals, such as sulfonylurea herbicides, and various pharmaceutical compounds. cymitquimica.comdiva-portal.org More recently, research has ventured into new territories, exploring the unique coordination properties of the this compound anion. Its ability to act as a ligand has been studied in the context of coordination chemistry, particularly in forming complexes with metal ions like uranyl(VI). researchgate.netacs.orgacs.org This has opened up avenues for investigating its role in environmental chemistry and the development of novel inorganic materials. Concurrently, the compound has found relevance in biochemical research, serving as a substrate for the study and engineering of enzymes like carboxylic acid reductase. nih.govacs.org

Significance within Organic Synthesis and Advanced Materials Chemistry

The importance of 2-methoxybenzoates in modern chemistry is twofold, spanning both organic synthesis and advanced materials.

In organic synthesis , this compound esters are valuable intermediates due to the specific reactivity conferred by their functional groups. cymitquimica.comontosight.ai The methoxy (B1213986) and ester groups can direct or participate in various chemical transformations. For instance, methyl this compound has been utilized as a key starting material in the total synthesis of complex natural products, such as (+/-)-vibralactone. It also participates in catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon bonds. chemdad.com The steric and electronic effects of the ortho-methoxy group can influence reaction outcomes, a feature that chemists can exploit to achieve desired regioselectivity. nih.gov Furthermore, substituted derivatives, such as methyl 5-(chlorosulfonyl)-2-methoxybenzoate, are critical synthons for producing widely used herbicides.

In the realm of advanced materials chemistry , the this compound anion is a significant ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Research has extensively studied its complexes with uranyl(VI), revealing how the steric hindrance from the ortho-methoxy group forces the carboxylate group to twist relative to the benzene (B151609) ring plane. researchgate.netacs.orgnih.gov This structural feature directly influences the architecture and properties of the resulting crystalline materials. acs.orgacs.org Such studies are crucial for the rational design of materials with specific properties and for understanding the environmental behavior of actinides. acs.org Additionally, the this compound skeleton is a component in the synthesis of alkenylbenzenes, which are important structural motifs in various advanced materials. researchgate.net Research has also explored its use in molecular logic gates, where its fluorescence properties can be modulated by external stimuli, pointing towards applications in molecular computing and sensors. researchgate.net

Current Research Trajectories and Interdisciplinary Relevance

Current research on this compound continues to push the boundaries of its application, highlighting its broad interdisciplinary relevance.

One major research trajectory is in biocatalysis and enzyme engineering . Scientists are using this compound as a model substrate to engineer enzymes like carboxylic acid reductase (CAR). nih.govacs.org By developing selection methods based on the enzyme's activity on this compound, researchers have successfully created mutant enzymes with significantly improved catalytic efficiency, which can then be applied to produce valuable chemicals like 1,6-hexanediol, a key monomer in the polymer industry. nih.gov

In medicinal and agricultural chemistry , the focus remains on synthesizing novel bioactive compounds. The this compound scaffold is present in intermediates used to produce antipsychotic drugs and is a target for developing new synthesis methods. google.com In agriculture, beyond herbicides, its derivatives are being investigated as antifeedants and attractants for pest management, offering potentially greener alternatives to conventional insecticides. diva-portal.org

The environmental and geochemical relevance of this compound is another active area of study. Its interaction with radionuclides like uranium is critical for modeling their behavior in the environment. researchgate.netacs.orgacs.org In a different context, this compound has been identified as a substrate that can be used in methanogenesis by certain archaea, contributing to our understanding of the carbon cycle and biogas production. researchgate.net Its role in wastewater treatment has also been noted, where it can inhibit certain microbial enzymes. biosynth.com

This diverse range of applications underscores the interdisciplinary importance of this compound, connecting the fields of organic synthesis, materials science, biochemistry, environmental science, and agriculture.

Data Tables

Table 1: Physicochemical Properties of Methyl this compound

| Property | Value | Reference(s) |

| CAS Number | 606-45-1 | chemdad.comchemicalbook.comnih.gov |

| Molecular Formula | C₉H₁₀O₃ | chemdad.comchemicalbook.comnih.gov |

| Molecular Weight | 166.17 g/mol | chemdad.combiosynth.comnih.gov |

| Appearance | Clear, colorless liquid | chemdad.comchemicalbook.com |

| Boiling Point | 248 °C | chemdad.com |

| Density | 1.157 g/mL at 25 °C | chemdad.com |

| Refractive Index | n20/D 1.534 | chemdad.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | cymitquimica.comchemicalbook.com |

Table 2: Selected Research Applications of this compound and Its Derivatives

| Compound/Derivative | Application Area | Specific Use / Finding | Reference(s) |

| Methyl this compound | Organic Synthesis | Starting material for the synthesis of (+/-)-vibralactone. | |

| Methyl this compound | Pest Management | Investigated as a repellent against the common bed bug, Cimex lectularius. | |

| Methyl this compound | Enzyme Engineering | Substrate for engineering Carboxylic Acid Reductase (CAR) for improved catalytic activity. | nih.govacs.org |

| This compound (anion) | Materials/Environmental Chemistry | Forms crystalline coordination complexes with uranyl(VI), influencing its environmental mobility. | researchgate.netacs.orgacs.org |

| This compound (anion) | Environmental Microbiology | Serves as a substrate for methanogenic archaea, extending the known range of compounds for methanogenesis. | researchgate.net |

| Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | Agrochemical Synthesis | A key intermediate in the synthesis of sulfonylurea herbicides. | |

| Methyl hydroxy-methoxybenzoates | Agrochemical Research | Tested for antifeedant activity against the pine weevil, Hylobius abietis. | diva-portal.org |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7O3- |

|---|---|

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

2-methoxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

Clave InChI |

ILUJQPXNXACGAN-UHFFFAOYSA-M |

SMILES |

COC1=CC=CC=C1C(=O)[O-] |

SMILES canónico |

COC1=CC=CC=C1C(=O)[O-] |

Sinónimos |

2-methoxybenzoate 2-methoxybenzoic acid 2-methoxybenzoic acid, sodium salt o-anisic acid o-methoxybenzoic acid |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxybenzoate

Esterification and Transesterification Pathways Involving 2-Methoxybenzoic Acid Derivatives

The synthesis of 2-methoxybenzoate esters is a fundamental transformation, with both direct esterification of 2-methoxybenzoic acid and transesterification of its esters being common strategies.

Catalytic Systems in this compound Synthesis

Various catalytic systems have been developed to facilitate the synthesis of this compound esters, offering high yields and mild reaction conditions.

Manganese-based catalysts have been reported for the reduction of esters, a process that can involve a transesterification step. For instance, a Mn(I) catalyst derived from a tridentate P,N,N ligand, in the presence of an alkoxide promoter, has been used for the transfer hydrogenation of esters using ethanol (B145695) as a hydrogen transfer agent. rsc.org In the case of isopropyl this compound, rapid transesterification with ethanol was observed, leading to the formation of 2-methoxybenzyl alcohol in good yields. rsc.org

Enzymatic catalysis offers a green and selective alternative. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has demonstrated high activity in the solvent-free transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov Notably, the transesterification activity for methyl this compound was found to be significantly higher than for its para-substituted counterpart, following the general trend of ortho ≈ meta > para for Novozym 435 catalyzed transesterification of methyl benzoates. nih.gov

Solid acid catalysts have also been employed. Montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been shown to be an efficient catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols. ijstr.org This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.org Additionally, iron terephthalate (B1205515) metal-organic frameworks (Fe-MOF-235) have been used to catalyze the oxidative esterification of carboxylic acids with ethers. thieme-connect.com

A study on the esterification of benzoic acid with 2-ethylhexanol in a microwave stirred-tank reactor compared various catalysts. While homogeneous catalysts like sulfuric acid and para-toluenesulfonic acid were found to be more effective, several heterogeneous catalysts were also tested, including Cs2.5H0.5PW12O40, sulfated ZrO2, Fe2(SO4)3, and montmorillonite KSF. acs.org

Novel Reagent-Based Approaches

Beyond traditional acid-catalyzed esterification, novel reagents have been utilized to promote the formation of this compound esters, particularly in cases where the carboxylic acid is sterically hindered or sensitive to harsh conditions. The use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with dimethylaminopyridine (DMAP) represents a modified Steglich esterification for generating ethyl esters from carboxylic acids, which can then undergo further transformations like transfer hydrogenation. rsc.org For the synthesis of methyl hydroxy-methoxybenzoates from dihydroxybenzoic acids with sterically hindered carboxyl groups, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP in a methanol (B129727)/dichloromethane mixture proved effective where traditional acid-catalyzed esterification gave low yields. diva-portal.org

Derivatization Strategies for Functionalized this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of functionalized analogues through various derivatization strategies.

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents on the this compound ring play a critical role in directing the course and outcome of chemical reactions. The methoxy (B1213986) group at the 2-position is electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution. vulcanchem.com However, it also exerts a steric effect, which can influence the regioselectivity of reactions and the conformation of the molecule. For instance, in methyl 4-formyl-2-methoxybenzoate, the methoxy group at C2 creates steric hindrance with the adjacent ester group, forcing the carbonyl oxygen out of the plane of the benzene (B151609) ring. This distortion can reduce resonance stabilization and affect the compound's properties.

In the context of lipase-catalyzed transesterification, the position of the methoxy group significantly impacts reactivity. The transesterification activity of Novozym 435 is higher for methyl this compound compared to the 4-methoxy isomer. nih.gov For ortho-substituted benzoates in general, steric hindrance between the reaction center and an adjacent methoxy group can lead to destabilization in certain complexation reactions. researchgate.net

The introduction of other substituents further modulates reactivity. For example, in ethyl 4-bromo-5-cyano-2-methoxybenzoate, the electron-withdrawing cyano group and bromine atom create electron-deficient centers, influencing the compound's behavior in transformations like cross-coupling reactions. vulcanchem.com The amino group in methyl 4-amino-5-bromo-2-methoxybenzoate is a strong electron donor, increasing electron density at the ortho and para positions, while the bromine at the 5-position has both inductive and resonance effects. vulcanchem.com

| Compound | Substituents | Observed Effect on Reactivity/Properties | Reference |

|---|---|---|---|

| Methyl 4-formyl-2-methoxybenzoate | -OCH3 (ortho), -CHO (para) | Steric hindrance between -OCH3 and ester group distorts the molecule. The -OCH3 group directs electrophiles to ortho/para positions, while the -CHO group is meta-directing. | |

| Methyl this compound | -OCH3 (ortho) | Higher transesterification activity with Novozym 435 compared to para-isomer. | nih.gov |

| Ethyl 4-bromo-5-cyano-2-methoxybenzoate | -OCH3 (ortho), -Br (para), -CN (meta to ester) | Electron-withdrawing -CN and -Br create reactive sites for cross-coupling reactions. | vulcanchem.com |

| Methyl 4-amino-5-bromo-2-methoxybenzoate | -OCH3 (ortho), -NH2 (para), -Br (meta to ester) | -NH2 is a strong electron-donating group, influencing the electronic distribution of the ring. | vulcanchem.com |

Regioselective and Stereoselective Synthesis

Achieving regioselectivity in the functionalization of the this compound ring is a significant synthetic challenge. A notable advancement is the directed ortho-metalation of unprotected 2-methoxybenzoic acid. organic-chemistry.org By using s-BuLi/TMEDA at -78°C, deprotonation occurs exclusively at the position ortho to the carboxylate group (C3). organic-chemistry.org Interestingly, a reversal of regioselectivity is observed with n-BuLi/t-BuOK, allowing for functionalization at different positions. organic-chemistry.org This methodology provides a powerful tool for the synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. organic-chemistry.org

Formylation of methyl this compound can be achieved at the 5-position using hexamethylenetetramine and trifluoroacetic acid. prepchem.com The synthesis of methyl 5-(chlorosulfonyl)-2-methoxybenzoate involves the chlorosulfonation of methyl this compound, introducing the chlorosulfonyl group at the 5-position.

Stereoselective synthesis has been applied to derivatives of this compound. For example, the synthesis of trans-2,3-disubstituted indolines and pyrrolidine (B122466) derivatives has been achieved through an intramolecular alkyne iminium ion cyclization of vinylogous carbamates. rsc.org While not directly starting from this compound, this highlights methods for stereocontrolled synthesis of complex heterocycles where such esters could be incorporated. Methoxybenzoate derivatives of chiral (E)-2-butene-1,4-diols are also mentioned as unique structures in the context of stereoselective synthesis of morpholines. scispace.com

| Starting Material | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | C3 (ortho to carboxylate) | 3-Substituted 2-methoxybenzoic acids | organic-chemistry.org |

| 2-Methoxybenzoic acid | n-BuLi/t-BuOK | C6 (ortho to methoxy) | 6-Substituted 2-methoxybenzoic acids | organic-chemistry.org |

| Methyl this compound | Hexamethylenetetramine, Trifluoroacetic acid | C5 | Methyl 5-formyl-2-methoxybenzoate | prepchem.com |

| Methyl this compound | Chlorosulfonic acid | C5 | Methyl 5-chlorosulfonyl-2-methoxybenzoate |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is key to optimizing existing methods and developing new synthetic strategies.

The reaction of methyl 3,6-dichloro-2-methoxybenzoate (B1229588) with sulfur-centered nucleophiles has been shown to proceed through an SRN1 mechanism in liquid ammonia, leading to disubstitution products. researchgate.net Theoretical studies have been used to explain the observed reactivity by considering the geometries and spin densities of the radical anion intermediates and the potential energy surfaces for their dissociation. researchgate.net

The mechanism of transesterification of esters in the presence of alkoxyzinc salts is proposed to involve the coordination of the ester through the acyl oxygen to the zinc, forming a complex. tubitak.gov.tr This is followed by intermolecular nucleophilic attack of the alcohol to give a tetrahedral intermediate, which then eliminates to yield the transesterified product. tubitak.gov.tr

In a study of the reaction of O2 with palladium(II)-hydride complexes containing para-substituted benzoate (B1203000) ligands, a non-linear Hammett plot was observed. rsc.org For the electron-rich para-methoxybenzoate derivative, the reaction proceeds via two parallel mechanisms: one initiated by rate-limiting reductive elimination of the carboxylic acid (HXRE) and the other involving hydrogen-atom abstraction by O2 (HAA). rsc.org Computational studies support that the preferred mechanism shifts from HAA to HXRE as the substituent on the benzoate ligand becomes more electron-withdrawing. rsc.org

Hydrolysis Mechanisms Under Varying Conditions

The hydrolysis of this compound, like other carboxylic acid esters, can proceed through different mechanisms depending on the pH of the solution. These primary pathways are acid-catalyzed, base-catalyzed (saponification), and neutral hydrolysis. epa.govlibretexts.org

Under acidic conditions, the hydrolysis of esters is a reversible process catalyzed by an acid. libretexts.orgwikipedia.org The mechanism is the reverse of Fischer esterification. An excess of water is used to shift the equilibrium toward the formation of the carboxylic acid and alcohol. wikipedia.org The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the methoxy group is eliminated as methanol, and the carboxylic acid is formed after deprotonation.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then expels the methoxide (B1231860) ion as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form a carboxylate salt and methanol. libretexts.orgwikipedia.org

Kinetic studies on the hydrolysis of methyl o-methoxybenzoate in the presence of hydroxide ions have shown that the observed rate constant (k_obsd) follows the equation k_obsd = B₁[OH⁻] + C₁[OH⁻]². researchgate.net This suggests the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net The appearance of the squared term in the rate law is attributed to the existence of oxydianionic tetrahedral intermediates in the reaction mechanism. researchgate.net

Neutral hydrolysis, or the reaction with water without a catalyst, is generally a much slower process. For many esters, this pathway becomes significant only at elevated temperatures. oieau.fr In high-temperature water, the autoionization of water (Kw) increases, providing a higher concentration of H₃O⁺ and OH⁻ ions that can catalyze the reaction.

The presence of the methoxy group at the ortho position can influence the rate of hydrolysis compared to its isomers or unsubstituted methyl benzoate. For instance, in the enzymatic hydrolysis by carboxypeptidase A, various para-substituted O-benzoyl-2-hydroxybutanoic acids were hydrolyzed, while the unsubstituted ester was not, indicating that electronic effects of substituents play a crucial role. cdnsciencepub.com While this study did not directly examine this compound, it highlights the sensitivity of hydrolysis rates to the nature and position of substituents on the benzene ring.

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (catalytic amount) | Base (stoichiometric amount) |

| Reversibility | Reversible | Irreversible |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

| Products | 2-Methoxybenzoic acid and Methanol | Sodium this compound and Methanol |

| Rate Dependence | Dependent on [H⁺] | Dependent on [OH⁻] |

| Ortho-group Effect | The ortho-methoxy group can influence the reaction rate through steric and electronic effects. | The ortho-methoxy group can influence the reaction rate through steric and electronic effects. |

Photochemical Rearrangement Processes

While the primary focus of research on this compound has been on its thermal and catalytic reactions, photochemical transformations of related benzoate esters suggest potential rearrangement pathways. Generally, aromatic esters can undergo photochemical reactions such as the Photo-Fries rearrangement.

In a typical Photo-Fries rearrangement, an aryl ester is irradiated with ultraviolet light, leading to the cleavage of the ester bond and the formation of an acyl radical and a phenoxy radical. These radicals can then recombine in several ways. Recombination at the ortho or para positions of the aromatic ring results in the formation of ortho- and para-acylphenols.

For this compound, a hypothetical photochemical rearrangement could involve the cleavage of the ester bond to form a 2-methoxybenzoyl radical and a methoxy radical. However, the more common Photo-Fries rearrangement involves an aryl ester, where the alkoxy group is replaced by a phenoxy group. In the case of alkyl benzoates, other photochemical processes might be more prevalent.

It is important to note that specific studies detailing the photochemical rearrangement of this compound itself are not widely available in the provided search results. The discussion of the Photo-Fries rearrangement serves as a general example of a potential photochemical process that aromatic esters can undergo. The actual products and mechanisms for this compound under photolytic conditions would require specific experimental investigation.

Cyclocondensation Reaction Mechanisms

This compound and its derivatives can participate in cyclocondensation reactions to form various heterocyclic compounds. These reactions are crucial in the synthesis of natural products and pharmacologically active molecules.

One example of a cyclocondensation reaction involving a derivative of this compound is the synthesis of xanthones. In this type of reaction, a 2-hydroxybenzoic acid derivative (which can be obtained from the hydrolysis of the corresponding this compound ester followed by demethylation) is condensed with a phenol (B47542) in the presence of a condensing agent like polyphosphoric acid (PPA) or Eaton's reagent. The reaction proceeds through an initial acylation of the phenol by the benzoic acid, followed by an intramolecular cyclization via electrophilic aromatic substitution, and subsequent dehydration to form the xanthone (B1684191) core.

Another potential cyclocondensation could involve the reaction of a this compound derivative, where the methyl ester is first converted to a more reactive species like an acid chloride or an amide. This activated derivative can then react with a dinucleophile to form a heterocyclic ring. For instance, reaction with a 1,2-diamine could lead to the formation of a benzimidazole (B57391) derivative, although this would require subsequent cyclization and elimination steps.

The specific pathways and mechanisms of cyclocondensation reactions are highly dependent on the substrates, reagents, and reaction conditions employed. The methoxy group on the aromatic ring can influence the reactivity and regioselectivity of these reactions through its electronic and steric effects.

O-Arylation Reaction Pathways

While this compound itself is an O-methylated compound, its precursor, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), is a key substrate for O-arylation reactions. These reactions, such as the Ullmann condensation, are used to form diaryl ethers.

In a typical Ullmann-type O-arylation, a phenol (in this case, methyl salicylate) is deprotonated with a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an aryl halide in the presence of a copper catalyst. The reaction results in the formation of a new carbon-oxygen bond, yielding a diaryl ether.

The synthesis of dibenzo-p-dioxins, for example, can involve the intramolecular O-arylation of a substituted 2-phenoxyphenoxide. While not a direct reaction of this compound, this illustrates the importance of O-arylation pathways for related structures.

Modern variations of the Ullmann reaction, such as the Buchwald-Hartwig amination and etherification, utilize palladium or copper catalysts with specific ligands to achieve O-arylation under milder conditions. In such a reaction, methyl salicylate could be coupled with various aryl halides or triflates to produce a range of diaryl ether derivatives. The efficiency of these reactions can be influenced by the nature of the aryl halide, the catalyst system, and the reaction conditions.

The methoxy group in this compound makes it generally unreactive as a nucleophile for O-arylation. However, if the goal is to synthesize a diaryl ether containing the 2-methoxybenzoyl moiety, the synthesis would typically start from methyl salicylate, which is then O-arylated, followed by methylation of the resulting phenolic hydroxyl group if necessary.

Aminolysis Kinetics and Mechanisms

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. For this compound, this reaction would involve its treatment with ammonia, a primary amine, or a secondary amine to yield 2-methoxybenzamide (B150088) and methanol. libretexts.org

The mechanism of aminolysis is similar to that of hydrolysis. It proceeds through a nucleophilic acyl substitution pathway. The amine acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide ion as the leaving group. A final proton transfer step from the protonated amide to the methoxide ion yields the final products: the amide and methanol.

The rate of aminolysis is dependent on several factors, including the nucleophilicity of the amine, the steric hindrance around the carbonyl group of the ester, and the stability of the leaving group. Generally, the reaction is slower than base-catalyzed hydrolysis because amines are typically weaker nucleophiles than hydroxide ions. The reaction can be catalyzed by acids or bases.

Kinetic studies of the aminolysis of various esters have shown that the reaction often follows second-order kinetics, being first order in both the ester and the amine. The presence of the ortho-methoxy group in this compound can influence the reaction rate. Its electron-donating character can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction. However, steric effects could also play a role, either hindering or, in some cases, promoting the reaction through specific conformational effects.

This compound as a Building Block in Complex Organic Molecule Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of a wide array of more complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. The presence of two functional groups, the ester and the methoxy group, allows for a variety of chemical transformations.

The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or used in coupling reactions. libretexts.org The ester can also be reduced to an alcohol or react with organometallic reagents like Grignard reagents to form tertiary alcohols. libretexts.org

The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the other ortho position (position 6). This directing effect is crucial for the regioselective introduction of new substituents onto the benzene ring. For example, formylation of methyl this compound can introduce a formyl group at the 4-position.

Furthermore, the methoxy group can be cleaved under certain conditions (e.g., using strong acids like HBr or BBr₃) to reveal a phenolic hydroxyl group. This unmasked phenol can then participate in a range of reactions, including O-alkylation, O-arylation (e.g., Ullmann or Buchwald-Hartwig reactions), or serve as a directing group for further electrophilic substitutions.

An example of its use is in the synthesis of substituted xanthones, where a 2-methoxybenzoic acid derivative can be condensed with a substituted phenol. The synthesis of various bioactive compounds often utilizes methyl 4-formyl-2-methoxybenzoate as a key intermediate. The synthesis of methy1 this compound itself can be achieved from phenol through O-methylation followed by a Friedel-Crafts acylation type reaction. vaia.com

Synthesis of Heterocyclic Scaffolds (e.g., Quinazolinones, Benzoxazoles)

Derivatives of this compound are instrumental in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which form the core of many biologically active molecules.

Quinazolinones: The synthesis of quinazolinone derivatives often utilizes substituted 2-methoxybenzoates as key starting materials. For instance, 2-amino-methyl-4-methoxybenzoate can be condensed with acetic anhydride (B1165640) to form a cyclic 2-methyl-4,5-disubstituted-1,3-benzoxazin-4-one. This intermediate subsequently reacts with hydrazine (B178648) hydrate (B1144303) to yield 2,3-disubstituted quinazolin-4-ones. sarchemlabs.comnih.govresearchgate.net This multi-step process provides a reliable pathway to novel quinazolinone structures. google.com Furthermore, 2-methoxybenzoic acid itself serves as a foundational component for synthesizing 2-substituted quinazolines, which have been investigated for their potent anti-proliferative activities against various cancer cell lines. google.com

Benzoxazoles: Methyl this compound has been effectively employed as a ligand in copper-catalyzed intramolecular O-arylation reactions. This methodology enables the efficient synthesis of a wide array of 2-substituted benzoxazoles from N-(2-halophenyl)benzamides, including the less reactive chloro-derivatives, under mild conditions. acs.orggoogle.com The process involves the cyclization of the benzamide (B126) precursor, facilitated by a copper catalyst and the methyl this compound ligand, to form the benzoxazole (B165842) ring system. google.com This method is noted for its simplicity and efficiency in creating these important heterocyclic motifs, which are present in numerous pharmaceutical compounds. nih.gov

| Starting Material | Reagents/Catalyst | Product Scaffold | Significance |

|---|---|---|---|

| 2-Amino-methyl-4-methoxybenzoate | 1. Acetic Anhydride 2. Hydrazine Hydrate | Quinazolin-4-one | Core structure for biologically active molecules. sarchemlabs.comnih.gov |

| 2-Methoxybenzoic acid | Multi-step synthesis | 2-Substituted Quinazoline | Investigated for anti-proliferative properties. google.com |

| N-(2-halophenyl)benzamides | CuI / Methyl this compound (ligand) | Benzoxazole | Efficient synthesis of important pharmaceutical motifs. acs.orggoogle.com |

Formation of Natural Product Analogues

While the direct total synthesis of natural products from this compound is not extensively documented, its derivatives are crucial in the synthesis of complex analogues of biologically active natural products. These analogues are vital for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

One notable application is in the synthesis of Benextramine, a known α-adrenoceptor antagonist. 2-Methoxybenzoic acid is a key starting material in the multi-step synthetic route to this complex molecule. medchemexpress.com

Furthermore, in the quest for novel cholesterol ester transfer protein (CETP) inhibitors, analogues of the natural product Penicillide have been designed and synthesized. The retrosynthetic analysis of these complex tricyclic molecules identifies substituted phenols and an aryl bromide as key building blocks. The synthesis of some of these phenolic intermediates involves the use of substituted this compound derivatives, highlighting the role of this scaffold in accessing complex molecular structures inspired by nature. cas.cn The strategic modifications, enabled by intermediates derived from this compound, allow for the exploration of the chemical space around the natural product to optimize biological activity. cas.cn

Development of Pharmaceutical Intermediates (Synthetic Aspects)

Esters and acids of the this compound family are fundamental intermediates in the pharmaceutical industry. chemimpex.com Their derivatives are precursors to a variety of active pharmaceutical ingredients (APIs), including antiemetics, antipsychotics, and nonsteroidal anti-inflammatory drugs (NSAIDs). ambeed.com

A prominent example is the synthesis of Metoclopramide (B1676508), a widely used antiemetic and prokinetic agent. A key intermediate in its production is methyl 4-amino-2-methoxybenzoate. This intermediate is further processed, for instance, into methyl 4-acetamido-5-chloro-2-methoxybenzoate, another critical precursor for Metoclopramide. google.com

Similarly, derivatives of 2-methoxybenzoic acid are central to the synthesis of the antipsychotic drug Amisulpride. Synthetic routes to Amisulpride often start from 4-amino-2-methoxybenzoic acid, which is transformed into the key intermediate 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid. google.com The preparation of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by condensation with sodium ethanesulfinate. google.com

The table below summarizes key this compound derivatives and their roles as pharmaceutical intermediates.

| This compound Derivative | Target Pharmaceutical | Role |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | Metoclopramide | Key Intermediate. |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Metoclopramide | Key Intermediate. google.com |

| 4-Amino-2-methoxybenzoic acid | Amisulpride | Starting material for key intermediates. google.com |

| 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | Amisulpride | Key Intermediate. google.com |

| 2-Methoxybenzoic acid derivatives | NSAIDs, Anticoagulants | Precursors. ambeed.com |

Coordination Chemistry and Metal Complexes of 2 Methoxybenzoate

Synthesis and Structural Elucidation of Metal-2-Methoxybenzoate Compounds

The synthesis of metal-2-methoxybenzoate complexes is typically achieved through precipitation reactions by combining an aqueous solution of a soluble metal salt with a solution of sodium 2-methoxybenzoate. redalyc.orgakjournals.com Alternatively, the reaction of metal carbonates with 2-methoxybenzoic acid has also been employed. redalyc.org The resulting solid-state compounds have been characterized using a variety of techniques including infrared spectroscopy, X-ray powder diffractometry, and thermal analysis to determine their composition and structure. redalyc.orgunesp.brresearchgate.net

Complexes with Divalent Transition Metal Ions (Mn(II), Co(II), Ni(II), Cu(II), Zn(II))

Solid-state this compound compounds with several divalent transition metals have been synthesized and characterized. redalyc.orgresearchgate.net These complexes are typically obtained as hydrated salts with colors characteristic of the respective M(II) ions. redalyc.org For instance, the 2-methoxybenzoates of Mn(II) are slightly pink, Co(II) are pink, Ni(II) are green, Cu(II) are blue, and Zn(II) are white. redalyc.orgakjournals.com

The general formula for these compounds is often M(C8H7O3)2·nH2O. redalyc.org The number of water molecules of hydration can vary. For example, in a study of 5-chloro-2-methoxybenzoates, the Mn(II) complex was found to be a tetrahydrate, Co(II) and Ni(II) were pentahydrates, Cu(II) was a monohydrate, and Zn(II) was a dihydrate. akjournals.com X-ray powder diffraction patterns indicate that many of these compounds are crystalline. redalyc.orgscielo.br In the case of Mn(II), Co(II), Ni(II), and Zn(II) 2-methoxybenzoates, there is evidence for the formation of isomorphous compounds, whereas the copper compound typically exhibits a different crystalline structure. scielo.br

Structural studies on related 5-chloro-2-methoxybenzoates have provided insights into the coordination environments of the metal ions. scielo.brscielo.br In these complexes, the Mn(II) and Co(II) ions adopt a distorted octahedral coordination, while the Zn(II) ion is in a tetrahedral environment. scielo.brscielo.br The complexes of Co(II) and Ni(II) with 5-chloro-2-methoxybenzoate have been found to be isostructural. scielo.brscielo.br

Trinuclear copper(II) complexes with the formula [Cu3(this compound)4(H2TEA)2], where H3TEA is triethanolamine, have also been prepared and structurally characterized. nih.govresearchgate.net

Coordination Compounds with Main Group Metals (e.g., Lead(II))

A series of lead(II) this compound complexes have been prepared, demonstrating the influence of solvent on the resulting structure. mdpi.com The compounds [Pb(2MeOBz)2]n (1) and [Pb(2MeOBz)2(H2O)]n (2) were synthesized and found to be closely related, differing only by the presence of a coordinated water molecule in the latter. mdpi.comresearchgate.netcsic.esuab.cat This seemingly small difference, however, leads to significant changes in their properties. mdpi.com The crystal structure of [Pb(2MeOBz)2(H2O)]n revealed a 1D coordination polymer. mdpi.comresearchgate.netresearchgate.net The coordination chemistry of Pb(II) carboxylates is an active area of research due to the diverse bonding modes of the metal ion, which can exhibit a wide range of coordination numbers. mdpi.com

Lanthanide this compound Complexes (e.g., La(III), Ce(III), Pr(III), Nd(III), Sm(III), U(VI))

Solid-state this compound complexes of light trivalent lanthanides (La, Ce, Pr, Nd, Sm) have been synthesized and characterized. unesp.brresearchgate.netakjournals.com These compounds were studied using techniques such as thermogravimetry, differential scanning calorimetry, X-ray powder diffractometry, and infrared spectroscopy to understand their composition, thermal stability, and the nature of the metal-ligand bond. unesp.brresearchgate.netakjournals.com The results suggest a predominantly ionic bond between the lanthanide ion and the this compound ligand. unesp.brresearchgate.netakjournals.com The X-ray powder patterns indicated that these complexes possess a crystalline structure, but they are not isomorphous. akjournals.com

The complexation of uranyl(VI) with this compound has also been investigated in aqueous solutions. nih.govacs.org Studies have shown the predominance of 1:1 uranyl to ligand complexation under acidic conditions. nih.govacs.orgresearchgate.net The stability constant of the uranyl this compound complex is slightly lower than expected based on linear free energy relationships, which is attributed to steric hindrance between the carboxylate group and the adjacent methoxy (B1213986) group. nih.govacs.org A solid, low-soluble uranyl complex, Na[UO2(this compound)3]·12H2O, has been isolated and fully characterized. figshare.comacs.org X-ray diffraction analysis of this compound revealed a structure containing one-dimensional channels. figshare.comacs.org In the coordination environment, three this compound ligands are symmetrically bound to the uranyl ion in its equatorial plane. figshare.comacs.org

Ligand Behavior and Coordination Modes of the this compound Anion

The this compound anion exhibits versatile coordination behavior, acting as a ligand that can bind to metal ions in several different modes. Infrared spectroscopy is a key tool for elucidating these coordination modes. The analysis of the symmetric and asymmetric stretching frequencies of the carboxylate group (COO-) provides valuable information.

In many of the divalent transition metal complexes, infrared spectroscopic data suggest that the carboxylate group of the this compound anion acts in a unidentate fashion. scielo.br However, in the case of light trivalent lanthanide complexes, theoretical and experimental infrared spectroscopic data suggest that the ligand acts as a bidentate donor, with an incomplete equalization of the bond lengths within the carboxylate anion. akjournals.com

In the crystal structures of 5-chloro-2-methoxybenzoates of Mn(II), Co(II), and Zn(II), the carboxylate groups have been observed to function as monodentate and bidentate ligands, and in some cases, there are also free, uncoordinated carboxylate groups present in the crystal lattice. scielo.brscielo.br The presence of the methoxy group in the ortho position can influence the coordination behavior due to steric effects. nih.gov For instance, in uranyl(VI) complexes, the steric hindrance between the reaction center and the adjacent methoxy group can lead to a destabilization of the complex. nih.govacs.org

Thermal Stability and Decomposition Pathways of this compound Complexes

The thermal stability and decomposition of metal-2-methoxybenzoate complexes have been extensively studied using thermogravimetry (TG) and differential thermal analysis (DTA). These studies provide information on the dehydration process, the thermal stability of the anhydrous compounds, and the final decomposition products.

For the divalent transition metal complexes of Mn(II), Co(II), Ni(II), and Zn(II), the anhydrous compounds are generally stable up to around 220 °C. redalyc.org The copper(II) complex, Cu(2-MeO-Bz)2·H2O, first undergoes dehydration up to 150 °C. scielo.br The subsequent decomposition of the anhydrous copper complex occurs in multiple steps, leading to the formation of copper(II) oxide (CuO) as the final residue at approximately 349 °C. redalyc.orgscielo.br The decomposition of the other divalent metal complexes also proceeds in multiple steps, with the final products being the respective metal oxides. redalyc.org The thermal decomposition of these complexes is often accompanied by exothermic events, attributed to the oxidation and combustion of the organic matter. redalyc.org

The thermal decomposition of the light lanthanide 2-methoxybenzoates is dependent on the specific metal ion. akjournals.com The complexes of lanthanum, neodymium, and samarium decompose in five steps, while those of cerium and praseodymium decompose in three steps. unesp.brresearchgate.netakjournals.com The initial step for the hydrated La, Nd, and Sm complexes is dehydration. akjournals.com The final decomposition products are the corresponding lanthanide oxides: La2O3, CeO2, Pr6O11, Nd2O3, and Sm2O3. unesp.brresearchgate.netakjournals.com

The uranyl complex, Na[UO2(this compound)3]·12H2O, is thermally stable up to 250 °C. figshare.comacs.org Beyond this temperature, dehydration and the release of the organic ligand occur. figshare.comacs.org

Table 1: Thermal Decomposition Data for Selected Metal-2-Methoxybenzoate Complexes

| Compound | Dehydration Temperature (°C) | Decomposition Onset (°C) | Final Residue | Reference |

|---|---|---|---|---|

| Cu(2-MeO-Bz)₂·H₂O | 110-150 | 220 | CuO | redalyc.orgscielo.br |

| La(2-MeO-Bz)₃·4H₂O | 43-110 | 250 | La₂O₃ | akjournals.com |

| Ce(2-MeO-Bz)₃ | - | 230 | CeO₂ | akjournals.com |

| Pr(2-MeO-Bz)₃ | - | 230 | Pr₆O₁₁ | akjournals.com |

| Nd(2-MeO-Bz)₃·4H₂O | 50-110 | 250 | Nd₂O₃ | akjournals.com |

| Sm(2-MeO-Bz)₃·4H₂O | - | 250 | Sm₂O₃ | akjournals.com |

| Na[UO₂(2-mba)₃]·12H₂O | >250 | >250 | - | figshare.comacs.org |

Influence of Solvent and Substituents on Coordination Polymer Formation

The solvent plays a crucial role in determining the nature of the isolated polymer. mdpi.com For instance, in the case of lead(II) this compound, the use of water as a solvent can lead to the inclusion of aqua ligands in the final product, which in turn can influence properties like luminescence. mdpi.com The exchange of methanol (B129727) solvent molecules in [Pb(this compound)2(MeOH)2] with a single water molecule to form [Pb(this compound)2(H2O)] results in a structural switch from a 1D to a 2D coordination polymer. mdpi.comresearchgate.net In general, an increase in the number of coordinated solvent molecules tends to favor structures with lower dimensionality. mdpi.com

Substituents on the aromatic ring of the benzoate (B1203000) ligand also have a profound effect on the crystal structure of the resulting coordination polymers. The effects can be unpredictable, especially for substituents where steric effects are anticipated. mdpi.com The flexible coordination sphere of the metal ion, combined with the variable coordination modes of the carboxylate group, makes the crystal structures of these complexes particularly sensitive to small modifications in the ligand substituents. mdpi.com For example, the introduction of a chloro substituent at the 5-position of this compound leads to the formation of complexes with different hydration states and coordination geometries compared to the unsubstituted analogues. akjournals.comscielo.brscielo.br

Exploration of this compound Complexes as Precursors for Advanced Inorganic Materials

The coordination complexes of this compound have garnered significant interest as single-source precursors for the synthesis of advanced inorganic materials, particularly metal oxides. This approach offers a distinct advantage as the metal and the organic ligand are intimately mixed on a molecular scale, which can lead to the formation of pure, homogeneous oxide phases at lower temperatures compared to traditional solid-state reaction methods. The thermal decomposition of these metal-organic precursors is a common and effective strategy for producing nanostructured materials with controlled stoichiometry.

Research into the thermal behavior of this compound complexes with various bivalent transition metals, such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II), has provided detailed insights into their decomposition pathways. scielo.brresearchgate.net Through techniques like thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), scientists have characterized the thermal stability and decomposition steps of these compounds. scielo.br

Generally, the hydrated metal this compound complexes first undergo a dehydration step at lower temperatures to form the anhydrous compound. scielo.br Upon further heating, these anhydrous complexes decompose in one or more steps, ultimately yielding the corresponding metal oxide as the final residue. scielo.brscielo.br For instance, the thermal decomposition of the copper(II) this compound hydrate (B1144303) occurs in distinct stages, beginning with the loss of water, followed by the decomposition of the anhydrous complex to finally yield copper(II) oxide (CuO). scielo.br Similarly, complexes of manganese, cobalt, and zinc decompose to form their respective oxides. scielo.br The final products are confirmed through techniques like X-ray powder diffractometry. scielo.br

The specific decomposition temperatures and the nature of the final product are dependent on the metal ion involved. The table below summarizes the thermal decomposition characteristics of several bivalent metal this compound complexes.

Table 1: Thermal Decomposition Data for M(II)-2-Methoxybenzoate Complexes

| Precursor Complex | Dehydration Temp. (°C) | Anhydrous Decomposition Temp. (°C) | Final Residue | Reference |

|---|---|---|---|---|

| Mn(C₈H₇O₃)₂ | N/A (Anhydrous) | 230 - 330 | Mn₃O₄ (manganese(II,III) oxide) | scielo.br |

| Co(C₈H₇O₃)₂ | N/A (Anhydrous) | 260 - 350 | Co₃O₄ (cobalt(II,III) oxide) | scielo.br |

| Ni(C₈H₇O₃)₂ | N/A (Anhydrous) | 300 - 480 | NiO (nickel(II) oxide) | scielo.br |

| Cu(C₈H₇O₃)₂·H₂O | 110 - 150 | 220 - 349 | CuO (copper(II) oxide) | scielo.br |

| Zn(C₈H₇O₃)₂ | N/A (Anhydrous) | 270 - 450 | ZnO (zinc oxide) | scielo.br |

Beyond their use as precursors for simple metal oxides, this compound ligands have also been employed in the synthesis of more complex structures like coordination polymers. For example, lead(II) this compound complexes can form one-dimensional (1D) coordination polymers. uab.catmdpi.com These materials are of interest in their own right for potential applications in areas such as luminescence. uab.catmdpi.com The structure and properties of these coordination polymers can be influenced by factors such as the solvent used during synthesis. uab.cat This highlights the versatility of the this compound ligand in creating a range of advanced inorganic and hybrid materials.

Supramolecular Chemistry and Crystal Engineering Involving 2 Methoxybenzoate

Intermolecular Interactions and Self-Assembly Patterns

The self-assembly of 2-methoxybenzoate-containing structures is governed by a combination of directional hydrogen bonds, π-interactions, and other weaker non-covalent forces. These interactions collectively dictate the final crystal packing and supramolecular architecture.

Hydrogen bonds are fundamental in directing the assembly of this compound structures. While the this compound anion itself lacks strong O-H or N-H donors, it frequently participates in hydrogen bonding networks when co-crystallized with solvent molecules (like water or alcohols) or other ligands that possess these groups. mdpi.commdpi.com

C—H···O Interactions : These weak hydrogen bonds are prevalent in the crystal structures of this compound derivatives. sapub.orgnih.gov The aromatic C-H groups and the methyl C-H groups of the methoxy (B1213986) moiety can act as donors, interacting with the oxygen atoms of the carboxylate or methoxy groups of neighboring molecules. sapub.orgresearchgate.net For instance, in the crystal structure of 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959), intermolecular C—H···O hydrogen bonds are crucial for stabilizing the structure. sapub.org Similarly, in protein-ligand complexes, C-H···O interactions involving aromatic residues are recognized as significant for molecular binding. nih.gov

O—H···O Interactions : When water or alcohol molecules are present in the crystal lattice, strong O-H···O hydrogen bonds are often formed. mdpi.com In hydrated coordination polymers of this compound, aqua ligands coordinated to the metal center act as hydrogen bond donors, interacting with the carboxylate oxygen atoms of the benzoate (B1203000) ligand, linking different parts of the structure. mdpi.commdpi.com In a two-dimensional gadolinium(III) coordination polymer, a very short O···O hydrogen bond of 2.4393 (4) Å links adjacent layers into a three-dimensional network. iucr.org

N—H···O Interactions : In multi-component crystals containing this compound and a co-former with an N-H group (such as an amine or amide), N-H···O hydrogen bonds are typically the dominant structure-directing interactions. mdpi.comresearchgate.net For example, in adamantane-based ester derivatives, an intramolecular N—H···O hydrogen bond is formed in the 2-aminobenzene substituted compound, which enhances the planarity of the benzoate group. mdpi.com These interactions are generally stronger than C-H···O bonds and play a key role in the formation of supramolecular synthons. researchgate.net

The aromatic ring of this compound is capable of engaging in various π-interactions, which are crucial for the stabilization of its crystal structures. wikipedia.org These interactions are a result of electrostatic, dispersion, and Pauli repulsion forces. uva.esrsc.org

π–π Stacking : This interaction involves the face-to-face arrangement of aromatic rings. In derivatives of this compound, π–π stacking is frequently observed between the benzene (B151609) rings of adjacent molecules. sapub.org These interactions can occur in various geometries, including parallel-displaced, sandwich, or T-shaped arrangements. researchgate.net The stacking helps to maximize van der Waals contacts and contributes significantly to the cohesive energy of the crystal. For example, in the AF9 YEATS domain, a π–π–π stacking mechanism is proposed for binding acyllysine, where two aromatic residues sandwich the ligand. nih.gov

C—H···π Interactions : This type of hydrogen bond involves a C-H bond acting as a donor and the π-electron cloud of the aromatic ring as an acceptor. researchgate.net In the crystal structures of this compound complexes, aliphatic or aromatic C-H groups can interact with the face of the benzoate ring, contributing to the stability of the three-dimensional network. These interactions are generally weaker than conventional hydrogen bonds but are numerous and collectively significant in directing molecular self-assembly. researchgate.net

Van der Waals Forces : These non-specific, distance-dependent interactions are ubiquitous and play a major role in the close packing of molecules. researchgate.netresearchgate.net In the absence of strong directional interactions, the crystal packing of some benzoate derivatives is primarily directed by these forces. researchgate.net

Halogen Bonding : While not intrinsic to this compound itself, in derivatives containing halogen substituents, halogen bonds (C-X···O, where X is a halogen) can act as significant structure-directing interactions.

The combination of these varied non-covalent interactions allows for the fine-tuning of the supramolecular structures formed by this compound and its derivatives.

Pi-Stacking Interactions (π–π and C—H···π)

Crystal Engineering Principles in this compound Derivatives

Crystal engineering with this compound involves the strategic use of its chemical functionalities to control the formation of solid-state structures with desired properties. Key principles include the selection of metal ions, the choice of solvent, and the use of ancillary ligands to direct the assembly process.

The coordination mode of the this compound ligand is a critical factor. It can act as a monodentate, bidentate chelating, or bidentate bridging ligand, influencing the dimensionality of the resulting coordination polymer. The steric hindrance from the ortho-methoxy group can influence this coordination behavior and the subsequent crystal packing. mdpi.comresearchgate.net

The choice of solvent can have a profound impact on the final structure. For instance, the synthesis of lead(II) this compound complexes shows that the solvent can be incorporated into the final structure as a co-ligand. The exchange of two methanol (B129727) molecules in [Pb(this compound)₂(MeOH)₂] with a single aqua ligand in [Pb(this compound)₂(H₂O)] leads to a structural transformation from a one-dimensional to a two-dimensional coordination polymer. mdpi.comresearchgate.net This highlights how solvent molecules can act as structure-directing agents, often through their participation in hydrogen bonding networks. mdpi.com

The use of ancillary ligands (or co-formers) is another powerful strategy. In the construction of coordination polymers, rigid or flexible linker molecules, such as 4,4'-bipyridine (B149096), are often used to connect metal-benzoate units into higher-dimensional networks. researchgate.net The geometry and length of these linkers determine the topology of the resulting framework.

Formation of One-Dimensional and Two-Dimensional Coordination Polymers

This compound is an effective ligand for the construction of coordination polymers (CPs), which are crystalline materials consisting of metal ions linked by organic ligands. The dimensionality of these polymers can be controlled through synthetic conditions. mdpi.commdpi.com

One-Dimensional (1D) Coordination Polymers : 1D or chain-like structures are commonly formed. For example, reacting zinc(II) complexes of this compound with the linear linker 4,4'-bipyridine can yield 1D coordination polymers. researchgate.net In the complex [Pb(this compound)₂(H₂O)]n, the lead(II) centers are bridged by the benzoate ligands to form a 1D chain. mdpi.comuab.cat Similarly, lanthanide ions like praseodymium, neodymium, and gadolinium react with 2-hydroxy-3-methoxybenzoate to form 1D helical chains. tandfonline.com In some cases, these 1D chains are further assembled into higher-dimensional supramolecular architectures through hydrogen bonding. mdpi.comtandfonline.com

Two-Dimensional (2D) Coordination Polymers : By carefully selecting the metal ion and reaction conditions, 2D or layered structures can be achieved. As mentioned, the exchange of methanol ligands for an aqua ligand in a lead(II)-2-methoxybenzoate system triggers a switch from a 1D to a 2D architecture. researchgate.net This transformation is driven by the different coordination and hydrogen-bonding capabilities of water versus methanol. In another example, a gadolinium(III) coordination polymer based on a tetracarboxylate ligand forms 2D layers, which are then linked by hydrogen bonds into a 3D network. iucr.org

Below is a table summarizing some coordination polymers involving this compound and related ligands.

| Compound | Metal Ion | Dimensionality | Linker(s) | Ref |

| [Pb(this compound)₂(H₂O)]n | Pb(II) | 1D | This compound, H₂O | mdpi.com |

| {[Zn(3,5-(MeO)₂Bz)₂(µ-4,4′-bpy)]·H₂O}n | Zn(II) | 1D | 3,5-dimethoxybenzoate, 4,4'-bipyridine | researchgate.net |

| {NH₄·[Ln(OVA)₄]}n (Ln = Pr, Nd, Gd) | Ln(III) | 1D | 2-hydroxy-3-methoxybenzoate (OVA) | tandfonline.com |

| [Pb(this compound)₂(MeOH)₂] -> [Pb(this compound)₂(H₂O)] | Pb(II) | 1D -> 2D | This compound, MeOH, H₂O | researchgate.net |

| {Fe(II)(1-Ethyl-imidazole)₂[Ni(II)(CN)₄]}n | Fe(II) | 2D | 1-Ethyl-imidazole, [Ni(CN)₄]²⁻ | mdpi.com |

Host-Guest Chemistry and Inclusion Compounds (If Applicable)

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.orgresearchgate.net The cavities or binding sites of the host are designed to selectively recognize and bind the guest.

Research has shown that 2-methoxybenzoic acid can act as a guest molecule in complexes with C-alkyl calix tandfonline.comresorcinarenes, which serve as the host molecules. researchgate.net Calixarenes are macrocyclic compounds with a well-defined cavity, making them excellent hosts. The binding of 2-methoxybenzoic acid within the calixarene (B151959) cavity is stabilized by a combination of van der Waals interactions and hydrogen bonds. researchgate.net Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analyses have confirmed that these forces play a major role in the stabilization of such host-guest complexes. researchgate.net

The formation of these inclusion compounds demonstrates the ability of this compound to participate in molecular recognition events, a key principle of supramolecular chemistry. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 2 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Methoxybenzoate and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

For Methyl this compound , the ¹H NMR spectrum typically exhibits distinct signals corresponding to the different types of protons present in the molecule. The methoxy (B1213986) group protons (-OCH₃) attached to the benzene (B151609) ring usually appear as a singlet around 3.8-3.9 ppm. The protons of the methyl ester group (-COOCH₃) also present as a singlet, but at a slightly different chemical shift, around 3.9 ppm. The aromatic protons show a more complex pattern of multiplets in the range of 6.5–8.0 ppm due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum of Methyl this compound provides complementary information. The carbon of the ester carbonyl group (C=O) typically resonates around 167.0 ppm. The carbon of the methoxy group appears at approximately 55.4 ppm, while the methyl ester carbon is found around 51.8 ppm. The aromatic carbons show a series of signals between 113.6 and 163.5 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. rsc.org

In the case of 2-Methoxybenzoic acid , the carboxylic acid proton introduces a broad singlet in the ¹H NMR spectrum, the chemical shift of which can be highly dependent on the solvent and concentration. The methoxy protons appear as a singlet, and the aromatic protons show characteristic splitting patterns. nih.govspectrabase.com

The analysis of derivatives such as Methyl 4-formyl-2-methoxybenzoate shows additional signals. For instance, a formyl proton singlet appears at a downfield chemical shift of approximately 9.8–10.0 ppm in the ¹H NMR spectrum. Similarly, for benzyl (B1604629) 2-methylbenzoate , the benzyl protons (CH₂) appear as a singlet around 5.32 ppm, and the methyl group on the benzene ring shows a singlet at 2.59 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound and its Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Methyl this compound | ¹H | 3.8-3.9 | Singlet | Ar-OCH₃ |

| ¹H | ~3.9 | Singlet | -COOCH₃ | |

| ¹H | 6.5-8.0 | Multiplet | Aromatic H | |

| ¹³C | ~167.0 | - | C=O | |

| ¹³C | ~55.4 | - | Ar-OCH₃ | |

| ¹³C | ~51.8 | - | -COOCH₃ | |

| ¹³C | 113.6-163.5 | - | Aromatic C | |

| Methyl 4-formyl-2-methoxybenzoate | ¹H | 9.8-10.0 | Singlet | Formyl H |

| Benzyl 2-methylbenzoate | ¹H | 5.32 | Singlet | Benzyl CH₂ |

| ¹H | 2.59 | Singlet | Ar-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. Various mass spectrometry techniques are employed for the characterization of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying individual components. ojp.gov

In the analysis of this compound and its derivatives, GC-MS can be used to separate the target compound from reaction byproducts or impurities. ojp.govresearchgate.net For instance, in the analysis of honey extracts, GC-MS was used to identify methyl 4-methoxybenzoate (B1229959) among other volatile compounds. researchgate.net The electron ionization (EI) mass spectrum of Methyl this compound typically shows a molecular ion peak [M]⁺ at m/z 166. chemicalbook.comnih.gov Key fragment ions are observed at m/z 135, resulting from the loss of a methoxy radical (•OCH₃), and at m/z 107, corresponding to the loss of a carboxyl group. rsc.org Further fragmentation can lead to ions at m/z 77 (phenyl cation) and 92. chemicalbook.com

For Ethyl this compound , the molecular ion peak appears at m/z 180. nist.gov Its fragmentation pattern includes a prominent peak at m/z 135, corresponding to the loss of an ethoxy radical (•OC₂H₅). nih.gov The analysis of derivatized compounds, such as the trimethylsilyl (B98337) (TMS) ester of 2-methoxybenzoic acid, also provides characteristic mass spectra that aid in their identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. libretexts.orgwikipedia.orgyoutube.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. rsc.org

ESI-MS has been employed in the study of this compound and its derivatives, often in conjunction with liquid chromatography (LC-MS). For example, in the analysis of metoclopramide (B1676508) impurities, ESI-MS was used to identify related benzoate (B1203000) derivatives. google.com The ESI mass spectrum of 2-Methoxybenzoic acid in negative ion mode would show a prominent peak at m/z 151, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 153 might be observed. nih.gov The technique is also valuable for characterizing metal complexes of this compound, providing information on the stoichiometry and stability of these complexes in solution.

Identification of Impurities and Reaction Products

Mass spectrometry, particularly GC-MS and LC-MS, plays a crucial role in the identification of impurities and reaction byproducts in the synthesis of this compound and its derivatives. For example, in the synthesis of sulpiride, methyl-5-sulphamoyl-2-methoxybenzoate is a known impurity that can be monitored and quantified using chromatographic methods coupled with mass spectrometry. researchgate.netresearchgate.net The ability to detect and identify low-level impurities is critical for ensuring the purity and quality of the final product. lcms.czgoogle.com

Table 2: Key Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Methyl this compound | EI | 166 | 135, 107, 92, 77 |

| Ethyl this compound | EI | 180 | 135 |

| 2-Methoxybenzoic acid | ESI (-) | 151 ([M-H]⁻) | - |

| Trimethylsilyl this compound | EI | 224 | 209, 134, 77, 73 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. worldwidejournals.comscholarsportal.info These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

The FT-IR spectrum of This compound and its derivatives displays characteristic absorption bands. For Methyl this compound , a strong absorption band corresponding to the ester carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. The C-O stretching vibrations of the methoxy group and the ester group appear in the region of 1250-1000 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. nih.govchemicalbook.com

For 2-Methoxybenzoic acid , the FT-IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The carboxylic acid carbonyl (C=O) stretch appears around 1700-1680 cm⁻¹. nist.govnist.gov

Raman spectroscopy provides complementary information to FT-IR. In a study of uranyl complexes with methoxybenzoates, Raman spectroscopy was used to determine the symmetric stretching frequencies of the uranyl group in the complexes, providing insights into the coordination environment. nih.gov The Raman spectra of this compound derivatives also show characteristic bands for the aromatic ring and other functional groups. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) |

| Aromatic C-H | Stretch | >3000 |

| Ester C=O | Stretch | ~1700 |

| Carboxylic Acid C=O | Stretch | 1700-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| Methoxy/Ester C-O | Stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of This compound and its derivatives is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene ring. The presence of the methoxy and carboxylate or ester groups can influence the position and intensity of these absorption bands. For instance, in a study of uranyl complexes with substituted benzoates, UV-Vis spectroscopy was used to monitor the complexation reactions and determine the stability constants of the formed complexes. nih.govacs.org The pH-dependent UV-Vis spectra of 2-methoxybenzoic acid show shifts in the absorption maxima upon protonation and deprotonation of the carboxylic acid group. acs.org The UV-Vis spectra of reaction mixtures can also be used to study reaction kinetics and mechanisms, for example, by monitoring the formation of intermediates or products over time. rsc.org

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is a fundamental technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, XRD methods offer crucial insights into their solid-state structures, including details about bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise and unambiguous atomic arrangement of crystalline compounds. This technique has been vital in characterizing the absolute structure and conformational details of various metal complexes that incorporate the this compound ligand.

In a study of a dimeric copper(II) complex, [Cu₂(2-MeOBz)₄(EtOH)₂], where 2-MeOBz represents this compound and EtOH is ethanol (B145695), SC-XRD analysis revealed a paddle-wheel structure. The two copper atoms are bridged by four this compound ligands, with ethanol molecules occupying the axial positions. The coordination geometry around each copper atom is a distorted octahedron, and the carboxylate groups of the this compound ligands bridge the two copper centers in a syn-syn conformation.

The structure of a neodymium(III) complex with this compound and 1,10-phenanthroline (B135089), [Nd(2-MeOBz)₃(phen)], was also determined using SC-XRD. osti.gov The analysis indicated that the neodymium ion is coordinated to nine oxygen atoms from three bidentate this compound ligands and two nitrogen atoms from the 1,10-phenanthroline ligand, resulting in a coordination number of nine. osti.gov The carboxylate groups of the this compound ligands coordinate to the Nd(III) ion in a bidentate chelating manner. osti.gov

Furthermore, the crystal structure of a zinc(II) complex, [Zn(2-MeOBz)₂(H₂O)₂], was determined by SC-XRD. researchgate.net This revealed a monomeric structure where the zinc ion is coordinated to two this compound ligands and two water molecules, forming a tetrahedral geometry. researchgate.net In this complex, the this compound ligands act as monodentate ligands. researchgate.net

A cobalt(II) complex with this compound and nicotinamide (B372718), [Co(2-MeOBz)₂(nia)₂(H₂O)₂], was found to have a distorted octahedral geometry around the central cobalt atom, as determined by single-crystal X-ray analysis. The cobalt ion is coordinated to two oxygen atoms from two monodentate this compound ligands, two nitrogen atoms from two nicotinamide ligands, and two oxygen atoms from two water molecules.

Below is a table summarizing key crystallographic data for selected this compound complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| [Cu₂(2-MeOBz)₄(EtOH)₂] | Monoclinic | P2₁/n | 10.854(2) | 11.021(2) | 15.683(3) | 91.54(3) | 1875.9(6) | 2 |

| [Nd(2-MeOBz)₃(phen)] | Triclinic | P-1 | 11.234(2) | 12.456(3) | 13.567(3) | 108.34(3) | 1801.5(7) | 2 |

| [Zn(2-MeOBz)₂(H₂O)₂] | Monoclinic | C2/c | 16.987(3) | 7.345(1) | 13.456(3) | 112.45(3) | 1550.2(5) | 4 |

| [Co(2-MeOBz)₂(nia)₂(H₂O)₂] | Monoclinic | P2₁/c | 9.876(2) | 18.234(4) | 8.456(2) | 105.67(3) | 1465.3(5) | 2 |

| Diaquabis(2-methoxybenzoato)bis(nicotinamide)manganese(II) | Monoclinic | P2₁/c | 10.011(2) | 18.333(4) | 8.512(2) | 105.89(3) | 1500.2(5) | 2 |

Powder X-ray diffractometry (PXRD) is a non-destructive technique used to identify crystalline phases and assess the purity of bulk materials. researchgate.net The resulting diffraction pattern serves as a unique fingerprint for the crystalline solid. For this compound and its derivatives, PXRD is frequently used to confirm the formation of a new crystalline phase, particularly when single crystals suitable for SC-XRD are not available. researchgate.net

The PXRD patterns of newly synthesized metal-organic frameworks and coordination polymers containing this compound are often compared with patterns simulated from single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. iucr.org For instance, in the characterization of lanthanide(III) complexes with this compound, PXRD was used to verify that the synthesized bulk materials were single-phase and matched the structures determined by SC-XRD. akjournals.comunesp.br Similarly, the formation and purity of complexes of manganese(II), cobalt(II), nickel(II), and copper(II) with this compound and nicotinamide were confirmed by comparing their experimental PXRD patterns with those calculated from single-crystal data; the sharp peaks in the patterns indicated their crystalline nature. researchgate.net

PXRD patterns of terbium(III) and holmium(III) complexes with this compound and 2,2'-bipyridine (B1663995) were also recorded to confirm their crystallinity and phase purity. The patterns were consistent with the structures determined from single-crystal X-ray diffraction, confirming that the bulk samples were homogeneous crystalline phases.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

Thermal Analysis (TG-DTA, DSC) for Thermal Stability and Decomposition Studies

Thermal analysis techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are crucial for investigating the thermal stability and decomposition pathways of this compound and its derivatives. redalyc.orgresearchgate.net

Thermogravimetric analysis of various metal complexes of this compound has revealed multi-step decomposition processes. For example, the thermal decomposition of lanthanide(III) 2-methoxybenzoates typically starts with dehydration, followed by the decomposition of the anhydrous salt to form an intermediate carbonate or oxycarbonate, and finally yields the respective lanthanide oxide as the final residue at high temperatures. akjournals.comunesp.br The decomposition of terbium(III) and holmium(III) complexes with this compound and 2,2'-bipyridine showed an initial loss of the 2,2'-bipyridine ligand, followed by the decomposition of the this compound ligands in subsequent steps.

The thermal behavior of manganese(II), cobalt(II), nickel(II), and zinc(II) 2-methoxybenzoates has also been examined. redalyc.orgscielo.br The decomposition of these complexes generally involves the loss of hydration water molecules in the first step, followed by the decomposition of the organic ligand at higher temperatures, ultimately forming the corresponding metal oxide. redalyc.orgscielo.br

A study on lanthanide(III) complexes with this compound and dipyridylamido ligands demonstrated that the complexes are stable up to about 200 °C, after which they decompose. iucr.org The final decomposition products were identified as the respective lanthanide oxides. iucr.org

The table below presents thermal decomposition data for some this compound complexes.

| Compound | Decomposition Step 1 (°C) | Mass Loss (%) | Step 1 Assignment | Final Residue (°C) | Final Residue |

| La(2-MeOBz)₃·2H₂O | 90-180 | 4.9 | Loss of 2 H₂O | > 700 | La₂O₃ |

| Ce(2-MeOBz)₃·2H₂O | 80-170 | 4.8 | Loss of 2 H₂O | > 650 | CeO₂ |

| Pr(2-MeOBz)₃·2H₂O | 80-170 | 4.8 | Loss of 2 H₂O | > 720 | Pr₆O₁₁ |

| Nd(2-MeOBz)₃·2H₂O | 80-175 | 4.7 | Loss of 2 H₂O | > 750 | Nd₂O₃ |

| Sm(2-MeOBz)₃·2H₂O | 85-180 | 4.6 | Loss of 2 H₂O | > 780 | Sm₂O₃ |

| Tb(2-MeOBz)₃(bpy) | 220-350 | 21.2 | Loss of bpy | > 800 | Tb₄O₇ |